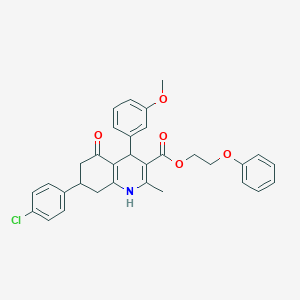
sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate, also known as CSE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonated ester that is widely used in the field of biochemistry and pharmaceutical research. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate.
作用机制
The mechanism of action of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate is not fully understood. However, it has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and aldose reductase. It has also been shown to enhance the activity of some enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of some cancer cells and to reduce the accumulation of advanced glycation end products (AGEs) in diabetic rats. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate in lab experiments is its ability to maintain a constant pH. It is also highly soluble in water and ethanol, which makes it easy to handle and use. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the use of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate in scientific research. One potential area of research is the development of new drugs that target carbonic anhydrase and aldose reductase, which could be used to treat diseases such as glaucoma and diabetic retinopathy. Another area of research is the use of this compound as a catalyst in organic reactions, which could lead to the development of new synthetic methods for the production of biologically active molecules.
In conclusion, sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate is a versatile chemical compound that has many scientific research applications. Its unique properties make it a valuable reagent in biochemical and enzymatic assays, as well as a potential therapeutic agent for several diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug development and organic synthesis.
合成方法
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate can be synthesized through a simple process of esterification of 4-chlorophenylacetic acid with ethyl chloroformate followed by the reaction with sodium sulfite. The synthesis yields a white crystalline powder that is highly soluble in water and ethanol.
科学研究应用
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate has been extensively used in scientific research as a biochemical reagent. It is commonly used as a buffer in biochemical and enzymatic assays due to its ability to maintain a constant pH. Moreover, this compound has been used in the synthesis of biologically active molecules and as a catalyst in organic reactions.
属性
IUPAC Name |
sodium;2-(4-chlorophenyl)-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S.Na/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYOBXJWAAEXBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-chlorophenyl)-2-oxoethanesulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)


![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)
![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)
![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5091681.png)
![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
![methyl 4-{[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}benzoate](/img/structure/B5091707.png)